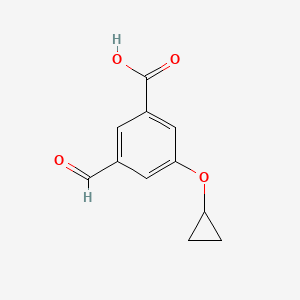
3-Cyclopropoxy-5-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-formylbenzoic acid is an organic compound with the molecular formula C11H10O4. This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to a benzoic acid core. It is a white to light yellow crystalline solid that is soluble in organic solvents like methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-formylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropoxybenzoic acid with formylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Cyclopropoxy-5-carboxybenzoic acid.
Reduction: 3-Cyclopropoxy-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropoxy group may also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Formylbenzoic acid: Has the formyl group in a different position, affecting its reactivity and interactions.
3-Cyclopropoxybenzoic acid: Lacks the formyl group, limiting its ability to participate in certain reactions.
Uniqueness
3-Cyclopropoxy-5-formylbenzoic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-formylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-6,9H,1-2H2,(H,13,14) |
InChI Key |
PNCVWGSNQXLWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















